Home > Products > Screening Compounds P87796 > 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one - 325740-01-0

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Catalog Number: EVT-5810099
CAS Number: 325740-01-0
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

J-113397 [(±)-1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one] is a synthetic, small molecule that acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [, ] It is a groundbreaking compound as it was the first potent and selective small molecule NOP antagonist reported. [] The discovery of J-113397 facilitated further exploration of the physiological roles of the N/OFQ-NOP system, which plays a crucial role in various physiological processes including pain regulation, morphine tolerance, learning and memory, food intake, and anxiety. [, , , , ]

Mechanism of Action

J-113397 exerts its effects by competitively binding to the NOP receptor, preventing the endogenous ligand N/OFQ from binding and activating the receptor. [, , , ] The NOP receptor is a G protein-coupled receptor that, upon activation by N/OFQ, typically inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. [, ] By blocking the NOP receptor, J-113397 inhibits the N/OFQ-mediated signaling pathway, effectively counteracting the effects of N/OFQ. [, , ]

Applications
  • Pain Research: J-113397 has been instrumental in demonstrating that NOP receptor activation can modulate pain responses. Studies in rodents have shown that J-113397 can enhance the analgesic effects of morphine, suggesting a potential role for NOP antagonists in pain management. [, , , ]
  • Morphine Tolerance: Research using J-113397 has highlighted the involvement of the N/OFQ-NOP system in the development of tolerance to morphine. Blocking NOP receptors with J-113397 has been shown to attenuate the development of morphine tolerance in animal models. [, ]
  • Neurological Disorders: Studies have explored the potential therapeutic benefits of J-113397 in neurological disorders such as Parkinson's disease. Research indicates that J-113397, by blocking NOP receptors in the brain, can enhance the therapeutic effects of L-DOPA, a standard treatment for Parkinson's disease. [, ]
  • Anxiety and Depression: Preclinical research suggests that J-113397 may have anxiolytic and antidepressant properties. Studies in animal models have shown that blocking NOP receptors with J-113397 can reduce anxiety-like behaviors. [, ]

1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397)

    Compound Description: J-113397 is a potent and selective small molecule antagonist of the opioid receptor-like 1 (ORL1) receptor. It binds to ORL1 at nanomolar concentrations, exhibiting greater than 600-fold selectivity over μ-, κ-, and δ-opioid receptors. J-113397 inhibits ORL1 function and has been used extensively in research to understand the physiological roles of the NC/OFQ-ORL1 system. [, , , , , , , , , , , , , , , ]

    Relevance: J-113397 is structurally related to 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one through its core benzimidazol-2-one structure. Both compounds share the same heterocyclic ring system, differing in the substituents at the 1- and 3- positions of the nitrogen atoms. The variations in these substituents contribute to their distinct pharmacological profiles and target receptor selectivities.

1-(1-Benzyl-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one (2)

  • Relevance: 1-(1-Benzyl-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one shares the core benzimidazol-2-one structure with both 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one and J-113397. The presence of the piperidyl ring at the 1-position distinguishes it from 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, highlighting the impact of substituent variations on receptor selectivity within the benzimidazolone class.

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO)

    Compound Description: DCEBIO is a potent activator of chloride secretion and exhibits severalfold greater potency than 1-ethyl-2-benzimidazolinone (1-EBIO) in stimulating Cl− secretion. It activates hIK1 K+ channels and an apical membrane Cl− conductance, making it a potential therapeutic agent for cystic fibrosis and chronic obstructive pulmonary disease. [, ]

    Relevance: DCEBIO is closely related to 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one as both belong to the benzimidazolone class and have similar substitutions at the 1-position nitrogen. The presence of chlorine atoms at the 5 and 6 positions in DCEBIO contributes to its increased potency compared to the unsubstituted benzimidazolone. This highlights the importance of substituents on the benzene ring for modulating the biological activity of benzimidazolones.

1-Ethyl-2-benzimidazolinone (1-EBIO)

    Compound Description: 1-EBIO is a known stimulator of chloride secretion but requires relatively high concentrations (0.6-1 mM) for activity. It served as a starting point for developing more potent benzimidazolone derivatives, such as DCEBIO.

Properties

CAS Number

325740-01-0

Product Name

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

IUPAC Name

1-methyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-one

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c1-13-6-5-7-14(12-13)21-11-10-19-16-9-4-3-8-15(16)18(2)17(19)20/h3-9,12H,10-11H2,1-2H3

InChI Key

KKVZCKQQKLWOEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N(C2=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N(C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.